molecular formula C21H18FN3O2 B2632418 6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1058232-83-9

6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2632418
CAS No.: 1058232-83-9
M. Wt: 363.392
InChI Key: MJYYNCKUODGAOU-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by a pyrimidinone core substituted with a 4-fluorophenyl group and a 2-(2-methylindolin-1-yl)-2-oxoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, ethyl acetoacetate, and 2-methylindole.

    Step 1 Formation of Pyrimidinone Core: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-fluoroacetophenone.

    Step 2 Cyclization: The intermediate undergoes cyclization with urea in the presence of a base such as sodium ethoxide to form the pyrimidinone core.

    Step 3 Side Chain Introduction: The final step involves the alkylation of the pyrimidinone core with 2-(2-methylindolin-1-yl)-2-oxoethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the side chain can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

The compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest potential activity against certain biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is not fully elucidated. it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the indole moiety could facilitate interactions with hydrophobic pockets in proteins. The pyrimidinone core might be involved in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
  • 6-(4-bromophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
  • 6-(4-methylphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Uniqueness

The presence of the fluorine atom in 6-(4-fluorophenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one distinguishes it from its analogs. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its biological activity and making it a more potent candidate for drug development.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-14-10-16-4-2-3-5-19(16)25(14)21(27)12-24-13-23-18(11-20(24)26)15-6-8-17(22)9-7-15/h2-9,11,13-14H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYYNCKUODGAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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